Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
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Overview
Description
Preparation Methods
The synthesis of YM 114 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced through a condensation reaction with the indole core.
Industrial production methods for YM 114 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the final product.
Chemical Reactions Analysis
YM 114 undergoes various chemical reactions, including:
Oxidation: YM 114 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of YM 114.
Substitution: Substitution reactions involve the replacement of specific functional groups in YM 114 with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
YM 114 has a wide range of scientific research applications, including:
Mechanism of Action
YM 114 exerts its effects by antagonizing the 5-HT3 receptor, a type of serotonin receptor found in the central and peripheral nervous systems . By binding to this receptor, YM 114 inhibits the action of serotonin, a neurotransmitter involved in various physiological processes. This inhibition can modulate neurotransmission and reduce symptoms such as nausea and vomiting .
Comparison with Similar Compounds
YM 114 is unique in its specific antagonistic action on the 5-HT3 receptor. Similar compounds include:
Ondansetron: A well-known 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Another 5-HT3 receptor antagonist with similar applications to ondansetron.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer duration of action compared to ondansetron and granisetron.
YM 114 stands out due to its specific molecular structure and binding affinity for the 5-HT3 receptor, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18ClN3O |
---|---|
Molecular Weight |
303.78 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H |
InChI Key |
GZXONPGTMHLBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Origin of Product |
United States |
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